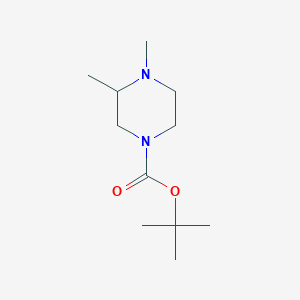

tert-Butyl 3,4-dimethylpiperazine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 3,4-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-8-13(7-6-12(9)5)10(14)15-11(2,3)4/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQAVHKOEKPMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609788 | |

| Record name | tert-Butyl 3,4-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741287-32-1 | |

| Record name | tert-Butyl 3,4-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Dimethylpiperazines

- Piperazine derivatives with methyl substitutions can be synthesized via alkylation or reductive amination of piperazine with appropriate methylated precursors.

- For example, 3,5-dimethylpiperazine derivatives are prepared by starting from N-Boc protected piperazine, followed by selective methylation using reagents such as sodium hydride (NaH) and methyl iodide (CH3I) in tetrahydrofuran (THF) at low temperature (0 °C), then stirring at room temperature. This method yields the methylated piperazine with good efficiency (around 57% yield).

- Microwave-assisted reactions in aqueous potassium carbonate solutions have also been employed for alkylation steps, enhancing reaction rates and yields.

Alternative Synthetic Routes

- A patent describes the synthesis of 2,2-dimethylpiperazine via reduction of 3,3-dimethyl-piperazin-2-one, which itself is synthesized by reacting ethyl 2-bromo-2-methylpropanoate with ethylenediamine in the presence of potassium carbonate in toluene. The 2,2-dimethylpiperazine is then converted into tert-butyl-3,3-dimethylpiperazine-1-carboxylate by reaction with di-tert-butyl dicarbonate.

- Although this patent focuses on 2,2-dimethyl substitution, the methodology of forming the dimethylpiperazine core and subsequent Boc protection can be adapted for 3,4-dimethylpiperazine.

Boc Protection of Dimethylpiperazine

- The Boc-protection step involves reacting the dimethylpiperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or DIPEA) in an organic solvent such as dichloromethane or THF at room temperature.

- This reaction selectively protects the nitrogen atom, yielding the tert-butyl carbamate derivative.

- For example, tert-butyl 3,5-dimethylpiperazine-1-carboxylate is prepared by treating 3,5-dimethylpiperazine with Boc2O under mild conditions, followed by purification via column chromatography.

Representative Experimental Conditions and Yields

Analytical and Characterization Data

- NMR Spectroscopy: Characteristic signals for methyl groups on the piperazine ring and Boc tert-butyl group are observed. For example, in 3,5-dimethyl derivatives, methyl protons appear as singlets or doublets depending on substitution pattern, and Boc tert-butyl protons appear as a singlet near 1.4 ppm.

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks corresponding to the Boc-protected dimethylpiperazine.

- Purity: High-performance liquid chromatography (HPLC) shows purity levels above 95% for well-prepared samples.

Summary of Preparation Method Analysis

| Aspect | Description |

|---|---|

| Starting materials | Piperazine derivatives or ethylenediamine with appropriate methylated precursors |

| Key reagents | Methylating agents (e.g., CH3I), Boc2O, bases (NaH, triethylamine, DIPEA) |

| Solvents | Tetrahydrofuran (THF), dichloromethane (DCM), dimethylformamide (DMF) |

| Reaction conditions | Low temperature methylation (0 °C to RT), room temperature Boc protection |

| Purification techniques | Column chromatography on silica gel |

| Typical yields | Moderate to high (50-90% depending on step and substrate) |

| Challenges | Selective methylation at desired piperazine positions; avoidance of over-alkylation |

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl 3,4-dimethylpiperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

tert-Butyl 3,4-dimethylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups that can be further modified to create diverse chemical entities. The compound is often utilized in the synthesis of piperazine derivatives, which are prevalent in pharmaceuticals and agrochemicals.

Model Compound for Biological Studies

In biological research, this compound is used to investigate the effects of piperazine derivatives on biological systems. It acts as a model compound for studying interactions with various biological targets, including receptors and enzymes. The compound's ability to influence binding affinity and selectivity makes it valuable for drug discovery efforts.

Potential Medicinal Applications

The compound has been explored for its potential applications in medicinal chemistry, particularly in developing drugs targeting the central nervous system (CNS). Its derivatives have shown promise in treating conditions such as depression and anxiety due to their interaction with neurotransmitter systems .

Case Study: Antitumor Activity

A study highlighted the use of this compound as a precursor for synthesizing compounds that inhibit poly (ADP-ribose) polymerase (PARP), which is crucial in cancer therapy. The combination of this compound with traditional chemotherapeutics has been shown to enhance their efficacy by increasing apoptosis in cancer cells .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized to produce specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific characteristics such as solubility and stability.

Development of New Materials

The compound's structural features facilitate its use in creating new materials with tailored functionalities. This includes applications in coatings, adhesives, and other polymer-based products where enhanced performance is desired.

作用机制

The mechanism of action of tert-Butyl 3,4-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group and the dimethyl substitutions on the piperazine ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers of Dimethyl-Substituted Piperazines

Key structural analogs include:

- Impact of Substituent Position :

The 3,4-dimethyl configuration in the target compound creates a chiral center (when synthesized in enantiopure form) and introduces an unsymmetrical steric profile compared to 3,5- or 2,2-dimethyl analogs. This asymmetry may enhance selectivity in binding to chiral biological targets, such as kinases or GPCRs .

Functional Group Variations in Piperazine Derivatives

- Electronic and Solubility Profiles : Methyl groups in the target compound increase lipophilicity (predicted logP ~2.5), favoring blood-brain barrier penetration, whereas sulfamoyl or triazine-containing derivatives exhibit higher polarity, making them more suitable for peripheral targets .

生物活性

Tert-butyl 3,4-dimethylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The presence of the tert-butyl group and dimethyl substitutions on the piperazine ring affects its solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter activity.

- Enzyme Modulation : It can act as an inhibitor or modulator of enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Antimicrobial Activity

Research has indicated that this compound exhibits moderate antimicrobial properties. In studies evaluating its efficacy against various pathogens, it displayed significant activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

| Pathogen | MIC (μg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 50 |

| Candida albicans | 40 |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potential as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung cancer) | 20 |

| MCF-7 (Breast cancer) | 25 |

| HL60 (Leukemia) | 15 |

Study on CNS Effects

A study published in European Journal of Medicinal Chemistry explored the effects of this compound on neurotransmitter systems. It was found to enhance the release of serotonin and dopamine in vitro, suggesting a potential role in treating mood disorders.

Research on Drug Development

In a recent investigation focused on drug discovery, this compound was evaluated for its ability to serve as a lead compound for developing new sirtuin modulators. Sirtuins are implicated in various cellular processes including aging and metabolic regulation.

Comparative Analysis with Similar Compounds

Comparative studies with other piperazine derivatives reveal that this compound exhibits unique pharmacokinetic properties that may enhance its therapeutic profile.

| Compound | Activity Profile |

|---|---|

| Tert-butyl 3,3-dimethylpiperazine-1-carboxylate | Lower cytotoxicity; less CNS activity |

| Tert-butyl 3,5-dimethylpiperazine-1-carboxylate | Similar antimicrobial activity; different selectivity |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 3,4-dimethylpiperazine-1-carboxylate, and how do reaction parameters influence yield?

- Methodology : Synthesis typically involves Boc-protection of 3,4-dimethylpiperazine using di-tert-butyl dicarbonate [(Boc)₂O] under mild conditions. For example, a 56% yield was achieved with triethylamine (TEA) in dichloromethane (DCM) at 0–20°C over 12 hours . Alternative methods using tetrahydrofuran (THF) at 0°C for 2 hours yielded 72% . Key parameters include temperature control (0°C minimizes side reactions) and stoichiometric ratios (e.g., 1.2:1 Boc reagent:piperazine).

Q. Which spectroscopic techniques are most reliable for characterizing tert-butyl 3,4-dimethylpiperazine-1-carboxylate?

- Methodology :

- ¹H/¹³C NMR : Distinct signals for tert-butyl (δ ~1.4 ppm for CH₃, 80–85 ppm for quaternary C) and piperazine protons (δ 2.5–3.5 ppm for NCH₂). For example, a related compound showed a singlet for tert-butyl at δ 1.43 ppm and piperazine CH₂ at δ 3.4–3.6 ppm .

- MS (ESI) : Molecular ion [M+H]⁺ at m/z 215.3 (C₁₁H₂₂N₂O₂), with fragmentation patterns confirming Boc cleavage (m/z 170, 57) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the 3,4-dimethylpiperazine core be addressed during derivatization?

- Methodology : Steric hindrance from the 3,4-dimethyl groups limits reactivity at adjacent positions. Computational modeling (e.g., DFT or molecular docking) can predict accessible sites. For example, X-ray crystallography of similar Boc-protected piperazines revealed chair conformations with axial methyl groups, favoring substitutions at less hindered equatorial positions . Experimental validation via controlled alkylation (e.g., using bulky electrophiles) can confirm predicted reactivity .

Q. What computational tools are effective for designing novel reactions involving tert-butyl 3,4-dimethylpiperazine-1-carboxylate?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian or ORCA) model transition states and energy barriers. ICReDD’s workflow combines quantum mechanics with experimental data to optimize conditions (e.g., solvent polarity, catalyst selection) .

- Hirshfeld Surface Analysis : Evaluates intermolecular interactions in crystal structures to predict solubility and stability. For example, C–H···O interactions in related compounds contribute to crystal packing and thermal stability .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?

- Methodology :

- Variable Temperature NMR : Detect dynamic effects (e.g., ring puckering) that cause splitting. For instance, coalescence temperatures above 25°C may indicate slow conformational exchange .

- COSY/HSQC : Assign coupled protons and resolve overlapping signals. A study on tert-butyl piperazine derivatives used 2D NMR to distinguish diastereotopic CH₂ groups .

Q. What strategies improve the stability of tert-butyl 3,4-dimethylpiperazine-1-carboxylate under storage or reaction conditions?

- Methodology :

- Degradation Pathways : Hydrolysis of the Boc group is a primary concern. Accelerated stability studies (40°C/75% RH) identify degradation products (e.g., free piperazine via LC-MS).

- Stabilization : Storage under inert atmosphere (argon) at –20°C in anhydrous DCM or THF reduces hydrolysis . Addition of radical scavengers (e.g., BHT) minimizes oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。